![molecular formula C20H17ClFNO B5841952 N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline, also known as CF33, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound is a potent inhibitor of the protein known as BRD4, which is involved in the regulation of gene expression. CF33 has shown promising results in preclinical studies, and there is a growing interest in the scientific community regarding its potential as a therapeutic agent.
Mecanismo De Acción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline inhibits the activity of BRD4 by binding to its bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. This binding prevents BRD4 from binding to chromatin and regulating gene expression, leading to the downregulation of several oncogenic pathways.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by downregulating several oncogenic pathways. N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline is its potency as a BRD4 inhibitor. This allows for the use of lower concentrations of the compound, which reduces the risk of off-target effects. In addition, N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has been shown to have good pharmacokinetic properties, which may make it suitable for use as a therapeutic agent. One of the main limitations of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the optimization of the pharmacokinetic properties of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline, which may improve its efficacy as a therapeutic agent. In addition, further preclinical studies are needed to evaluate the safety and efficacy of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline in animal models. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline in humans.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline involves several steps, including the reaction of 4-fluorobenzyl alcohol with 3-chloro-4-(chloromethyl)benzoic acid to form an intermediate compound. This intermediate is then reacted with aniline to form the final product, N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline. The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has been optimized to maximize yield and purity, and several variations of the synthesis method have been developed.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline has been extensively studied in preclinical models, and it has shown promising results as a potential therapeutic agent for the treatment of cancer. In vitro studies have demonstrated that N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline is a potent inhibitor of BRD4, which is a key regulator of gene expression. This inhibition leads to the downregulation of several oncogenic pathways, including MYC and BCL2, which are critical for the survival of cancer cells.
Propiedades
IUPAC Name |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c21-19-12-16(13-23-18-4-2-1-3-5-18)8-11-20(19)24-14-15-6-9-17(22)10-7-15/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTKFTZENUKOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


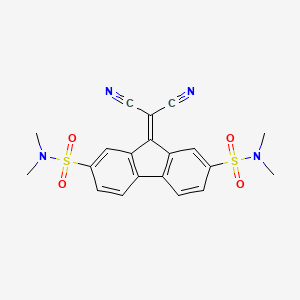
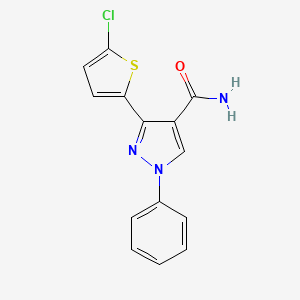
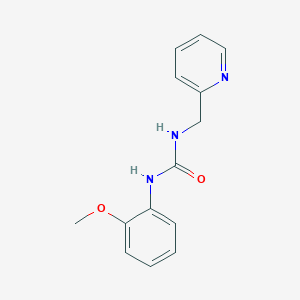
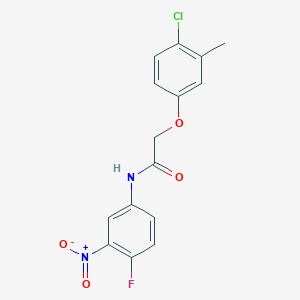
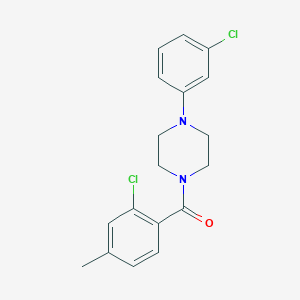
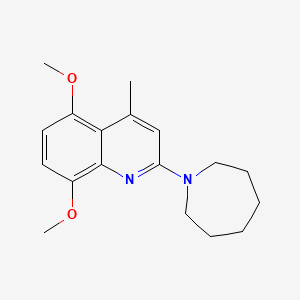

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
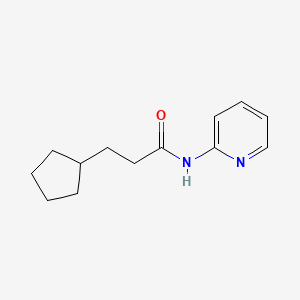

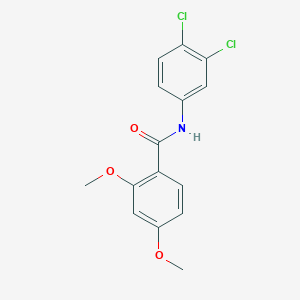
![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)